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Abstract
BMS-919373 is a potent and selective small molecule inhibitor of the ultra-rapidly activating

delayed rectifier potassium current (IKur), which is mediated by the Kv1.5 potassium channel.

Developed by Bristol-Myers Squibb, this quinazoline derivative was investigated as a promising

therapeutic agent for the management of atrial fibrillation (AF). The atrial-selective expression

of the Kv1.5 channel presented a strategic advantage for developing AF treatments devoid of

ventricular proarrhythmic side effects. Despite demonstrating promising preclinical activity, the

clinical development of BMS-919373 was ultimately discontinued. This technical guide provides

a comprehensive overview of the available preclinical data, experimental protocols, and the

underlying scientific rationale for targeting the IKur channel with BMS-919373.

Introduction
Atrial fibrillation is the most common sustained cardiac arrhythmia, characterized by chaotic

atrial electrical activity and an increased risk of stroke and heart failure. A key strategy in the

pharmacological management of AF is the selective prolongation of the atrial action potential

duration (APD) to terminate and prevent re-entrant circuits. The Kv1.5 potassium channel,

which conducts the IKur current, is predominantly expressed in the atria compared to the

ventricles, making it an attractive target for atrial-selective antiarrhythmic drugs.[1][2] Inhibition

of IKur is expected to prolong the atrial APD and, consequently, the effective refractory period
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(ERP), without affecting ventricular repolarization, thereby reducing the risk of torsades de

pointes, a life-threatening ventricular arrhythmia.[1]

BMS-919373 emerged from a drug discovery program aimed at identifying potent and selective

IKur inhibitors.[3] As a member of the quinazoline chemical class, it was optimized for high

affinity to the Kv1.5 channel.[3][4] Preclinical studies suggested robust anti-arrhythmic effects in

animal models of AF.[3] However, its development was halted, with Phase I and II clinical trials

(NCT02153437, NCT02156076) being terminated.[1][4] This guide will synthesize the publicly

available scientific and technical information regarding BMS-919373.

Core Data Presentation
In Vitro Potency and Selectivity
Quantitative data on the in vitro potency and selectivity of BMS-919373 is limited in the public

domain. The available information is summarized in the table below.

Target IC50 (nM) Assay Type Species Source

IKur/Kv1.5 50
Electrophysiolog

y
Not Specified [5]

hERG
>100-fold

selectivity vs IKur

Electrophysiolog

y
Human [3]

Na+ Channels
>100-fold

selectivity vs IKur

Electrophysiolog

y
Not Specified [3]

Ca2+ Channels
>100-fold

selectivity vs IKur

Electrophysiolog

y
Not Specified [3]

Note: Specific IC50 values for hERG, Na+, and Ca2+ channels are not publicly available. The

selectivity is stated qualitatively in the cited literature.

Preclinical Pharmacokinetics
While described as having an "acceptable cross-species pharmacokinetic profile," specific

quantitative pharmacokinetic parameters for BMS-919373 in preclinical species such as rat,

rabbit, and dog are not available in the published literature.[3]
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In Vivo Efficacy
BMS-919373 demonstrated "robust effects in rabbit and canine pharmacodynamic models" of

atrial fibrillation.[3] However, quantitative data from these studies, such as the effective dose for

AF termination or prevention and the magnitude of ERP prolongation, have not been publicly

disclosed.

Signaling Pathways and Experimental Workflows
IKur (Kv1.5) Signaling in Atrial Myocytes
The IKur current, carried by the Kv1.5 channel, is a key component of the repolarizing currents

in human atrial myocytes. During the plateau phase of the action potential, the outward flow of

K+ ions through Kv1.5 channels contributes to the repolarization of the cell membrane.

Inhibition of this current leads to a prolongation of the action potential duration.

Atrial Action Potential

Ion Channels

Phase 3
(Repolarization)

Phase 2
(Plateau)

Initiation of
Repolarization

IKur (Kv1.5)

Contributes to

ICa,L

Maintains

BMS-919373

Inhibits
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IKur (Kv1.5) role in atrial action potential.

Experimental Workflow for In Vitro Characterization
The in vitro characterization of a selective IKur inhibitor like BMS-919373 typically involves a

tiered screening approach to determine potency, selectivity, and mechanism of action.

Compound Synthesis
(BMS-919373)

Primary Screen:
IKur Inhibition Assay

(e.g., Electrophysiology)

Secondary Screen:
Ion Channel Selectivity Panel
(hERG, Nav1.5, Cav1.2, etc.)

Active Compounds

Mechanism of Action Studies:
Voltage- and Use-Dependency

Data Analysis:
IC50 Determination,

Selectivity Ratios

Lead Candidate Selection
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In vitro characterization workflow for IKur inhibitors.

Logic of Atrial-Selective Action
The therapeutic rationale for a selective IKur inhibitor is based on the differential expression of

the Kv1.5 channel between the atria and ventricles.

Atria Ventricles

BMS-919373
(Selective IKur Inhibitor)

High Kv1.5 Expression

Targets

Low/No Kv1.5 Expression

Targets

IKur Inhibition
-> APD Prolongation

-> Anti-arrhythmic Effect

Minimal IKur Inhibition
-> No significant APD change

-> Reduced Proarrhythmic Risk

Click to download full resolution via product page

Logic of atrial-selective pharmacology of IKur inhibitors.

Detailed Experimental Protocols
As the specific protocols used for the characterization of BMS-919373 are not publicly

available, the following sections provide detailed, representative methodologies for the key

experiments typically performed for a selective IKur inhibitor.

Whole-Cell Electrophysiology for IKur (Kv1.5) Inhibition
This protocol describes the measurement of IKur currents from a stable cell line expressing

human Kv1.5 channels (e.g., CHO or HEK293 cells) using the whole-cell patch-clamp
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technique.

Cell Preparation:

Culture CHO cells stably expressing the human Kv1.5 channel in F-12K medium

supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70%

confluency.

On the day of the experiment, transfer a coverslip to the recording chamber on the stage of

an inverted microscope and perfuse with external solution.

Solutions:

External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES.

Adjust pH to 7.4 with NaOH.

Internal (Pipette) Solution (in mM): 130 K-aspartate, 10 KCl, 5 EGTA, 1 MgCl₂, 4 ATP-Mg,

0.1 GTP-Na, 10 HEPES. Adjust pH to 7.2 with KOH.

Recording Procedure:

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when

filled with the internal solution.

Establish a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

Rupture the cell membrane to achieve the whole-cell configuration.

Compensate for pipette and whole-cell capacitance.

Hold the cell at a membrane potential of -80 mV.

To elicit IKur, apply a depolarizing voltage step to +40 mV for 500 ms, followed by a

repolarizing step to -40 mV for 250 ms. This pulse is typically preceded by a brief prepulse to

-40 mV to inactivate endogenous sodium channels.
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Record baseline currents in the absence of the compound.

Perfuse the recording chamber with the external solution containing various concentrations

of BMS-919373.

Record steady-state currents at each concentration.

The percentage of current inhibition is calculated at the end of the depolarizing pulse.

Construct a concentration-response curve and fit the data with a Hill equation to determine

the IC50 value.

In Vivo Model of Atrial Fibrillation in Rabbit
This protocol describes an acetylcholine-induced model of atrial fibrillation in rabbits, a

commonly used model to assess the efficacy of anti-arrhythmic drugs.[6]

Animal Preparation:

Anesthetize a New Zealand White rabbit (2.5-3.5 kg) with an appropriate anesthetic regimen

(e.g., ketamine/xylazine induction followed by isoflurane maintenance).

Mechanically ventilate the animal.

Introduce a catheter into a femoral vein for drug and fluid administration.

Introduce a multipolar electrophysiology catheter into the right atrium via the jugular vein for

pacing and recording.

Monitor surface ECG (lead II) and intracardiac electrograms continuously.

Experimental Procedure:

Determine the atrial effective refractory period (AERP) using a train of 8 stimuli (S1) at a

fixed cycle length, followed by a premature stimulus (S2). The AERP is the longest S1-S2

interval that fails to capture the atrium.
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Induce atrial fibrillation by continuous infusion of acetylcholine (ACh) to shorten the AERP

and facilitate re-entry.

During ACh infusion, apply rapid atrial burst pacing (e.g., 50 Hz for 1-5 seconds) to induce

AF.

Confirm AF by the presence of an irregular, rapid atrial rhythm on the intracardiac

electrogram.

Once sustained AF (>1 minute) is established, administer BMS-919373 intravenously as a

bolus or infusion.

Monitor for the termination of AF and the time to conversion to sinus rhythm.

After a washout period, repeat the AF induction protocol to assess the prophylactic efficacy

of the compound.

In Vivo Model of Atrial Fibrillation in Dog
This protocol describes a rapid atrial pacing-induced model of atrial fibrillation in dogs, which

can be used to evaluate the efficacy of compounds in a setting of electrical remodeling.[7][8]

Animal Preparation:

Anesthetize a mongrel dog of either sex.

Maintain anesthesia with an appropriate agent (e.g., isoflurane).

Mechanically ventilate the animal.

Place epicardial pacing and recording electrodes on the right and left atria via a thoracotomy.

Monitor surface ECG and atrial electrograms.

Experimental Procedure:

Induce atrial electrical remodeling by rapid atrial pacing at a high rate (e.g., 400-600 bpm) for

a period of several hours to weeks. This leads to a shortening of the AERP and increased AF
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sustainability.

After the remodeling period, stop the rapid pacing and assess the inducibility and duration of

AF.

Induce AF using programmed electrical stimulation (e.g., burst pacing or extrastimuli).

If sustained AF is induced, administer BMS-919373 intravenously.

Measure the time to conversion to sinus rhythm.

Determine the effect of the compound on the atrial effective refractory period at various

pacing cycle lengths.

Conclusion
BMS-919373 is a well-characterized example of a selective IKur inhibitor developed for the

treatment of atrial fibrillation. Its atrial-selective mechanism of action, based on the preferential

expression of the Kv1.5 channel in the atria, represents a rational approach to developing safer

anti-arrhythmic drugs. While the discontinuation of its clinical development prevents a full

evaluation of its therapeutic potential, the available preclinical data and the scientific rationale

behind its development provide valuable insights for researchers in the field of cardiovascular

drug discovery. The experimental protocols detailed in this guide offer a framework for the

evaluation of future IKur inhibitors and other atrial-selective anti-arrhythmic agents. Further

disclosure of the complete preclinical and clinical data for BMS-919373 would be of significant

benefit to the scientific community in understanding the challenges associated with translating

promising preclinical findings into successful clinical therapies for atrial fibrillation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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